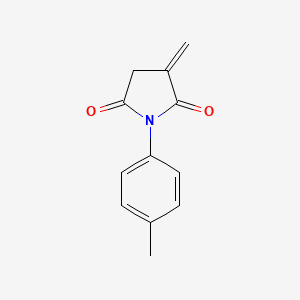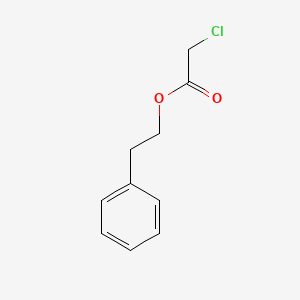
Acetic acid, chloro-, 2-phenylethyl ester
Overview
Description
Acetic acid, 2-phenylethyl ester, also known as Phenethyl acetate, has the molecular formula C10H12O2 and a molecular weight of 164.2011 . It is a colorless liquid with a sweet, rose-like aroma, and a fruity taste similar to strawberries . It is used in the preparation of rose, jasmine, and hyacinth essence .
Synthesis Analysis
The synthesis of Acetic acid, 2-phenylethyl ester, can be achieved by heating acetic acid or acetic anhydride with β-phenylethanol in the presence of sodium acetate . The reaction product is then washed and distilled under reduced pressure to obtain Acetic acid, 2-phenylethyl ester .Molecular Structure Analysis
The molecular structure of Acetic acid, 2-phenylethyl ester, can be represented by the InChI string: InChI=1S/C10H12O2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
Acetic acid, 2-phenylethyl ester has a density of 1.032 g/mL at 25 °C (lit.), a melting point of -31 °C, a boiling point of 238-239 °C (lit.), and a flash point of 215°F . Its solubility is negligible , and it has a vapor pressure of 8.7Pa at 20℃ . The refractive index is n20/D 1.498 (lit.) .Scientific Research Applications
Catalysts in Esterification
Acetic acid, chloro-, 2-phenylethyl ester, also known as 1-phenylethyl acetate, finds application in esterification processes. Chakrabarti and Sharma (1991) demonstrated its use in the esterification of acetic acid with styrene using cation exchange resins as catalysts. They found that the selectivity towards the ester is significantly influenced by the catalyst, solvent, and operating conditions (Chakrabarti & Sharma, 1991).
Enzymatic Synthesis in Fragrance Industry
In the fragrance industry, this compound is synthesized enzymatically for its rose-like odor. Kuo et al. (2012) studied the enzymatic synthesis of 2-phenylethyl acetate by transesterification of vinyl acetate with 2-phenethyl alcohol. They optimized the process conditions to achieve high yield, highlighting the significance of this ester in adding scent or flavor to cosmetics, soaps, foods, and drinks (Kuo et al., 2012).
Role in Kinetic Resolution of Chiral Amines
Olah et al. (2018) investigated acetic acid esters modified with electron-withdrawing 2-alkoxy-groups as acylating agents in the kinetic resolution of racemic amines. They found that isopropyl 2-propoxyacetate, a related compound, was highly effective, demonstrating the utility of these esters in producing enantiomerically enriched products (Olah et al., 2018).
Synthesis of Acetic Acid Equivalent
Marshall and Flynn (1978) explored the use of 2-chloro-2-propenyl as an acetic acid synthon in the synthesis of natural products. This approach highlights the versatility of acetic acid esters in synthetic chemistry, especially in the area of fused-ring γ-butyrolactones (Marshall & Flynn, 1978).
Mechanism of Action
Target of Action
More research is needed to identify the specific molecular targets of this compound .
Mode of Action
It is hypothesized that it may interact with its targets causing biochemical changes . .
Biochemical Pathways
Phenethyl 2-chloroacetate may potentially affect various biochemical pathways. For instance, a related compound, 2-phenylethanol (PEA), has been found to have antimicrobial activity against selected phytopathogenic fungi .
Pharmacokinetics
A related compound, caffeic acid phenethyl ester (CAPE), is known to have high cell permeability .
Result of Action
More research is needed to understand the specific effects of this compound on cellular and molecular levels .
Action Environment
It is known that many compounds can be influenced by factors such as temperature, pH, and presence of other compounds .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Phenethyl 2-chloroacetate are not well-studied. It is known that phenethyl compounds can participate in various biochemical reactions. For instance, 2-phenylethanol, a related compound, is involved in the formation of aromatic compounds in plants
Cellular Effects
The cellular effects of Phenethyl 2-chloroacetate are not well-documented. Phenethyl compounds are known to influence cell function in various ways. For example, caffeic acid phenethyl ester, a phenethyl compound, has shown multiple pharmacological potentials, including anti-cancer, anti-inflammatory, antioxidant, antibacterial, antifungal, and protective effects on nervous systems and multiple organs
Molecular Mechanism
The molecular mechanism of action of Phenethyl 2-chloroacetate is not well-understood. It is known that phenethyl compounds can interact with biomolecules at the molecular level. For example, in electrophilic aromatic substitution reactions, the electrons in the pi bond attack the electrophile, forming an arenium ion
Dosage Effects in Animal Models
Animal models are vital tools in preclinical research, allowing scientists to predict outcomes and understand complex biological processes
Metabolic Pathways
It is known that metabolic pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks
Transport and Distribution
It is known that phenethyl compounds can easily access cells due to their high cell permeability
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research
properties
IUPAC Name |
2-phenylethyl 2-chloroacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c11-8-10(12)13-7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVUXHXZFGGRGNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4064717 | |
| Record name | Acetic acid, chloro-, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7476-91-7 | |
| Record name | 2-Phenylethyl chloroacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7476-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylethyl chloroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007476917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenethyl chloroacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2-chloro-, 2-phenylethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetic acid, chloro-, 2-phenylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4064717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylethyl chloroacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.436 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PHENYLETHYL CHLOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSE25Q3K8K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Amino-2-phenyl-2H-pyrazolo[4,3-c]pyridine-4,6-diol](/img/structure/B3056771.png)


![1-Propanone, 2-methyl-2-[(4-methylphenyl)sulfonyl]-1-phenyl-](/img/structure/B3056777.png)
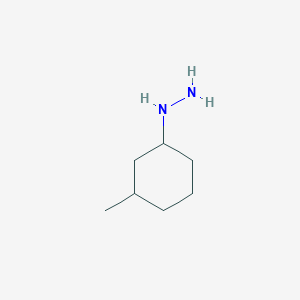

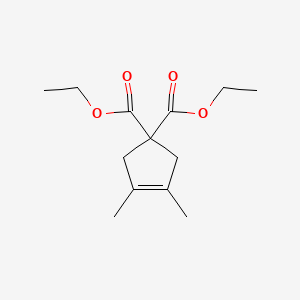
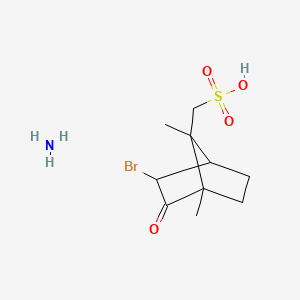

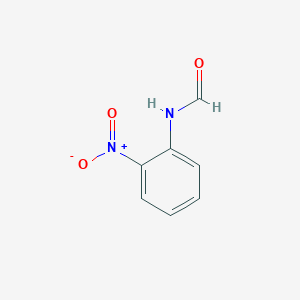
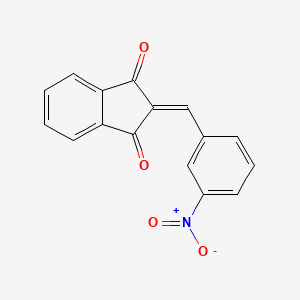
![[4-(4-Aminophenyl)butyl]carbamic acid tert-butyl ester](/img/structure/B3056790.png)
